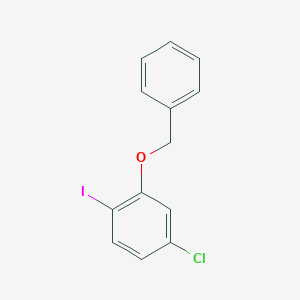

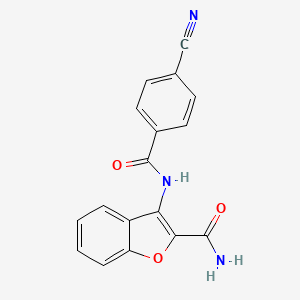

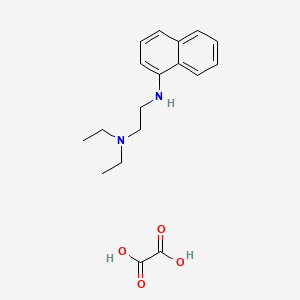

3-(4-Cyanobenzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Cyanobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is present in many biologically active natural products and is a popular scaffold when designing drugs . Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure is used for directing group cleavage and further diversification of the C3-arylated benzofuran products .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activity

Poly(ADP-ribose) Synthetase Inhibition

Benzamides, including derivatives similar to 3-(4-Cyanobenzamido)benzofuran-2-carboxamide, have been studied for their ability to inhibit the enzyme poly(ADP-ribose) synthetase. Such inhibitors are of interest due to their potential applications in understanding DNA repair mechanisms and cellular responses to damage (Milam & Cleaver, 1984); (Purnell & Whish, 1980).

Anticancer Activities

Research into benzofuran-2-carboxamide derivatives has shown potential anticancer activities. Certain derivatives have been synthesized and evaluated, revealing inhibition of cancer cell growth, particularly in HepG2 and HeLa cell lines. This indicates the potential use of such compounds in developing novel anticancer therapeutics (Phutdhawong et al., 2021).

Synthetic Methodologies

Regioselective Synthesis

A novel and efficient methodology involving In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition has been developed to synthesize diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. This approach highlights the versatility of benzofuran derivatives in synthesizing biologically active complex molecules (Xia & Lee, 2014).

Microwave-Assisted Synthesis

Benzofuran-2-carboxamide derivatives have been synthesized using a microwave-assisted one-pot approach. This method demonstrates the efficiency and potential of rapid synthesis techniques in creating compounds with significant biological activities, including anti-inflammatory, analgesic, and antipyretic agents (Xie et al., 2014).

Chemical Diversity and Drug Development

Diversity-Oriented Synthesis

Efficient synthetic protocols have been reported for preparing libraries based on benzofuran scaffolds. These compounds are core components in many biologically active natural and synthetic compounds, including drugs, showcasing the importance of benzofuran derivatives in drug discovery and development (Qin et al., 2017).

Direcciones Futuras

Benzofuran derivatives, including “3-(4-Cyanobenzamido)benzofuran-2-carboxamide”, have attracted considerable interest due to their vast number of applications in medicine . There exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Propiedades

IUPAC Name |

3-[(4-cyanobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c18-9-10-5-7-11(8-6-10)17(22)20-14-12-3-1-2-4-13(12)23-15(14)16(19)21/h1-8H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJZAWZXHZIXDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)

![N-{[6-(dimethylamino)pyridin-3-yl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2648797.png)

![Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate](/img/structure/B2648799.png)

![4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2648801.png)

![Spiro[6,7-dihydro-5H-1-benzofuran-4,2'-oxirane]](/img/structure/B2648802.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2648803.png)